molecular formula C8H15N B1493090 3-(Butan-2-ylidene)pyrrolidine CAS No. 1563392-26-6

3-(Butan-2-ylidene)pyrrolidine

Cat. No.: B1493090
CAS No.: 1563392-26-6
M. Wt: 125.21 g/mol
InChI Key: CKVBZUBBFZINGS-UHFFFAOYSA-N
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Description

3-(Butan-2-ylidene)pyrrolidine is a chemical compound belonging to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles, and this particular compound features a butan-2-ylidene group attached to the pyrrolidine ring. It is a versatile compound with applications in various fields of chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of butan-2-one with pyrrolidine in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure the formation of the desired product.

  • Reduction Reaction: Another method involves the reduction of 3-(butan-2-ylidene)pyrrolidin-2-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in anhydrous ether as the solvent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of heterogeneous catalysts can also enhance the efficiency and selectivity of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form pyrrolidin-2-one derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: The compound can be reduced to form various derivatives, such as 3-(butan-2-ylidene)pyrrolidin-2-ol, using reducing agents like sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring, leading to the formation of substituted pyrrolidines.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, reflux conditions.

  • Reduction: NaBH4, LiAlH4, anhydrous ether solvent.

  • Substitution: Various nucleophiles, such as alkyl halides, in the presence of a base.

Major Products Formed:

  • Oxidation: Pyrrolidin-2-one derivatives.

  • Reduction: 3-(butan-2-ylidene)pyrrolidin-2-ol.

  • Substitution: Substituted pyrrolidines.

Mechanism of Action

    Target of action

    Many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

    Mode of action

    The interaction of these compounds with their targets often results in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

    Biochemical pathways

    The biosynthesis of similar compounds, such as tetramates in microorganisms, is normally directed by hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries .

    Pharmacokinetics

    The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

    Result of action

    The result of these compounds’ action can vary widely depending on the specific compound and its targets. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Analysis

Biochemical Properties

3-(Butan-2-ylidene)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of hydroxylated intermediates, which are crucial for further biochemical transformations. Additionally, this compound may interact with nonribosomal peptide synthetases, influencing the biosynthesis of tetramic acid derivatives .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as increased or decreased production of specific proteins. Furthermore, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of various substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to downstream effects on cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to the formation of different metabolites . These metabolites can have distinct biological activities, further influencing cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic processes, and alterations in normal physiological functions . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated intermediates . These intermediates can further undergo biochemical transformations, contributing to the overall metabolic flux within the cell. Additionally, this compound may influence the levels of specific metabolites, thereby affecting cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These interactions can affect the compound’s biological activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity . Additionally, this compound may accumulate in the nucleus, affecting gene expression and transcriptional regulation .

Scientific Research Applications

3-(Butan-2-ylidene)pyrrolidine has found applications in various scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It is used in the development of new drugs, particularly those targeting neurological disorders and inflammation.

  • Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

  • Pyrrolidin-2-one

  • Substituted pyrrolidines

  • Other butan-2-ylidene derivatives

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Properties

IUPAC Name

3-butan-2-ylidenepyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-7(2)8-4-5-9-6-8/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVBZUBBFZINGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1CCNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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